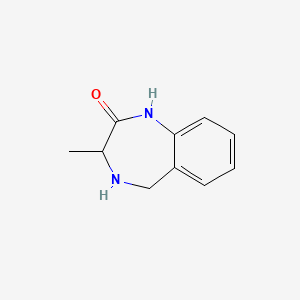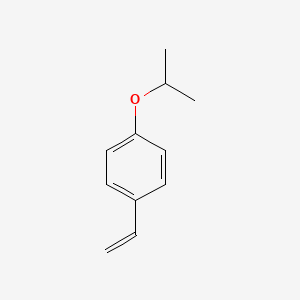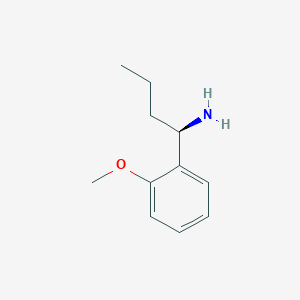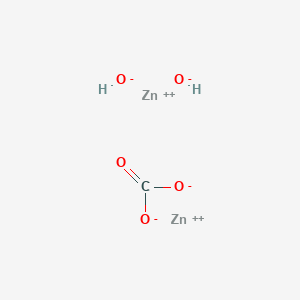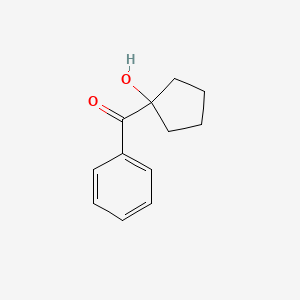
carbonic acid;zinc;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid;zinc;dihydrate: is a compound that combines carbonic acid, zinc, and water molecules. Carbonic acid is a weak acid formed when carbon dioxide dissolves in water, while zinc is a metallic element known for its various applications in chemistry and industry. The dihydrate form indicates that two water molecules are associated with each molecule of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of carbonic acid;zinc;dihydrate typically involves the reaction of zinc salts with carbonic acid. One common method is to dissolve zinc acetate dihydrate in water and then introduce carbon dioxide gas to form the desired compound. The reaction conditions often include maintaining a controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where zinc salts are reacted with carbon dioxide under controlled conditions. The process may include steps such as filtration, crystallization, and drying to obtain the pure dihydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid;zinc;dihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Zinc can participate in redox reactions, where it may be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The compound can undergo substitution reactions where other ions or molecules replace the water or carbonic acid components.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other metal salts. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired chemical transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid may produce zinc chloride and carbon dioxide.
Applications De Recherche Scientifique
Chemistry
In chemistry, carbonic acid;zinc;dihydrate is used as a reagent in various synthesis reactions. Its unique properties make it valuable in the preparation of other zinc-containing compounds.
Biology
In biological research, the compound is studied for its role in enzyme catalysis and cellular processes. Zinc is an essential trace element in many biological systems, and its interaction with carbonic acid is of particular interest.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Zinc is known for its immune-boosting properties, and the compound may be investigated for its role in treating certain medical conditions.
Industry
In industry, this compound is used in various applications, including as a catalyst in chemical reactions, a component in coatings and paints, and a material in the production of certain alloys.
Mécanisme D'action
The mechanism of action of carbonic acid;zinc;dihydrate involves the interaction of zinc ions with various molecular targets. Zinc can act as a cofactor for enzymes, facilitating catalytic reactions. The hydration of carbon dioxide by carbonic acid is a key reaction that the compound can catalyze, playing a role in processes such as pH regulation and ion transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Acetate Dihydrate: Similar in structure but contains acetate instead of carbonic acid.
Zinc Carbonate: Contains carbonate ions instead of carbonic acid.
Zinc Sulfate: Contains sulfate ions and is used in various industrial applications.
Uniqueness
Carbonic acid;zinc;dihydrate is unique due to its combination of carbonic acid and zinc, which imparts specific chemical properties and reactivity. Its ability to participate in both acid-base and redox reactions makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
12011-79-9 |
|---|---|
Formule moléculaire |
CH6O5Zn2 |
Poids moléculaire |
228.8 g/mol |
Nom IUPAC |
carbonic acid;zinc;dihydrate |
InChI |
InChI=1S/CH2O3.2H2O.2Zn/c2-1(3)4;;;;/h(H2,2,3,4);2*1H2;; |
Clé InChI |
BLWQLUANVGDADA-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(O)O.O.O.[Zn].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)
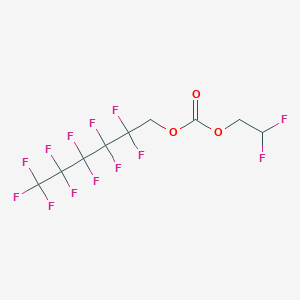
![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)
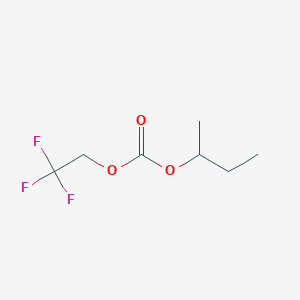
![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)
